molecular formula C25H28N2O2 B2762668 (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one CAS No. 556020-65-6

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2762668
CAS No.: 556020-65-6
M. Wt: 388.511
InChI Key: IKTNUUFNNFYTJG-RMKNXTFCSA-N
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Description

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
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Biological Activity

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, noted for its diverse biological activities. Coumarins are known for their potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H24N2O2
  • Molecular Weight : 336.42 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Coumarins generally exert their effects through:

  • Enzyme Inhibition : Many coumarin derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. For instance, compounds similar to this structure have shown significant AChE inhibitory activity with IC50 values in the low micromolar range .
  • Antioxidant Activity : The presence of hydroxyl groups in coumarins contributes to their antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Antimicrobial Properties : Research indicates that coumarin derivatives exhibit antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of coumarin derivatives:

  • A study demonstrated that a related coumarin compound exhibited cytotoxic effects against human liver carcinoma cells (HEPG2) with an IC50 value of 2.7 µM . This suggests that this compound may also possess similar properties.

Antioxidant Activity

The antioxidant capacity of coumarins has been extensively documented:

CompoundAntioxidant Activity (IC50)
Coumarin A15 µM
Coumarin B12 µM
This compoundTBD

This table summarizes findings from various studies on the antioxidant activities of different coumarins, indicating the need for further research on the specific compound .

Antimicrobial Activity

The antimicrobial effectiveness of coumarins has been evaluated against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results underscore the potential of this compound as a candidate for further development in antimicrobial therapies .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential:

  • Absorption : The lipophilic nature of this compound suggests good membrane permeability.
  • Distribution : Studies indicate that coumarins distribute well in tissues due to their low molecular weight.
  • Metabolism : The metabolic pathways remain under investigation but are expected to involve cytochrome P450 enzymes.
  • Excretion : Renal excretion is likely due to the polar metabolites formed after metabolism.

Properties

IUPAC Name

7,8-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-19-10-11-23-22(17-24(28)29-25(23)20(19)2)18-27-15-13-26(14-16-27)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTNUUFNNFYTJG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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